molecular formula C6H9ClO3 B8504354 Methyl 2-(chlorocarbonyl)butanoate

Methyl 2-(chlorocarbonyl)butanoate

Cat. No.: B8504354
M. Wt: 164.59 g/mol
InChI Key: BZHINKIFBHBISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Methyl 2-(chlorocarbonyl)butanoate can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with sodium chloride under the catalysis of a Lewis acid and the protection of nitrogen or inert gas at high temperatures and pressures. The resulting 4-chlorobutyric acid is then esterified with methanol in the presence of an acid catalyst to produce methyl chloroformylbutyrate .

Chemical Reactions Analysis

Methyl 2-(chlorocarbonyl)butanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorobutyric acid and methanol.

    Reduction: It can be reduced to form the corresponding alcohol. Common reagents used in these reactions include water, alcohols, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Methyl 2-(chlorocarbonyl)butanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl chloroformylbutyrate involves its reactivity as an acid chloride. It can react with nucleophiles to form esters, amides, and other derivatives. These reactions typically involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .

Comparison with Similar Compounds

Methyl 2-(chlorocarbonyl)butanoate is similar to other acid chlorides and esters, such as:

Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

methyl 2-carbonochloridoylbutanoate

InChI

InChI=1S/C6H9ClO3/c1-3-4(5(7)8)6(9)10-2/h4H,3H2,1-2H3

InChI Key

BZHINKIFBHBISO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)C(=O)Cl

Origin of Product

United States

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